2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone
Overview
Description
The compound “2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a pyridine ring, a trifluoromethyl group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole and pyridine rings contribute to the aromaticity of the compound. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the compound .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in various synthesis processes, demonstrating its potential as an intermediate in the creation of complex structures. For instance, it has played a role in the synthesis of isomorphous structures obeying the chlorine-methyl exchange rule, illustrating its versatility in forming diverse molecular configurations (Swamy et al., 2013). Moreover, its involvement in the synthesis of compounds with antifungal activity against strains such as Candida parapsilosis and Candida glabrata highlights its importance in medicinal chemistry (Mamolo et al., 2003).
Antiviral and Antituberculosis Studies
- The compound has shown potential in antiviral and antituberculosis research. For example, its derivatives were used in the synthesis of compounds with anti-HSV1 and anti-HAV-MBB activity, indicating its role in the development of new antiviral agents (Attaby et al., 2006). Furthermore, derivatives of the compound have exhibited significant activity against Mycobacterium tuberculosis, pointing towards its potential application in combating tuberculosis (Chitra et al., 2011).
Structural and Molecular Studies
- The compound has been a subject of various structural and molecular studies, emphasizing its significance in understanding molecular interactions and structures. For instance, studies involving its reactions with different nitrogen-containing binucleophilic agents have provided valuable insights into the synthesis of diverse molecular structures (Kosolapova et al., 2013). Additionally, the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines containing thioether and aryl moieties has contributed to the understanding of heterocyclic chemistry (Li et al., 2012).
Future Directions
Properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c1-11-2-4-12(5-3-11)15(26)10-27-17-23-6-7-25(17)16-14(19)8-13(9-24-16)18(20,21)22/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REISHSIFQJQSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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